Cas no 912368-93-5 (2,6-dimethylpiperidin-3-amine, Mixture of diastereomers)

2,6-Dimethylpiperidin-3-amine is a chiral amine compound existing as a mixture of diastereomers, offering versatility in synthetic and pharmaceutical applications. Its stereochemical complexity enables selective interactions in asymmetric synthesis, making it valuable for constructing biologically active molecules. The presence of two methyl groups at the 2- and 6-positions enhances steric control, influencing reactivity and selectivity in catalytic processes. This compound serves as a key intermediate in the development of pharmacophores and fine chemicals, particularly in medicinal chemistry where diastereomeric purity can be critical. Its stable piperidine backbone further ensures compatibility with a range of reaction conditions, supporting diverse synthetic pathways.
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers structure
912368-93-5 structure
商品名:2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
CAS番号:912368-93-5
MF:C7H16N2
メガワット:128.215341567993
CID:5699949
PubChem ID:55283977

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 3-Piperidinamine, 2,6-dimethyl-
    • 2,6-Dimethylpiperidin-3-amine
    • 2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
    • インチ: 1S/C7H16N2/c1-5-3-4-7(8)6(2)9-5/h5-7,9H,3-4,8H2,1-2H3
    • InChIKey: NQAJSVQZNREMCL-UHFFFAOYSA-N
    • ほほえんだ: N1C(C)CCC(N)C1C

じっけんとくせい

  • 密度みつど: 0.854±0.06 g/cm3(Predicted)
  • ふってん: 173.4±8.0 °C(Predicted)
  • 酸性度係数(pKa): 10.52±0.60(Predicted)

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1476940-5.0g
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
912368-93-5 95%
5.0g
$2858.0 2023-07-10
Enamine
EN300-1476940-2500mg
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
912368-93-5 95.0%
2500mg
$1931.0 2023-09-29
1PlusChem
1P0289MF-5g
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
912368-93-5 95%
5g
$3595.00 2024-04-20
Enamine
EN300-1476940-0.25g
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
912368-93-5 95%
0.25g
$487.0 2023-07-10
Aaron
AR0289UR-250mg
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
912368-93-5 95%
250mg
$695.00 2025-02-15
Enamine
EN300-1476940-0.5g
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
912368-93-5 95%
0.5g
$768.0 2023-07-10
Aaron
AR0289UR-500mg
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
912368-93-5 95%
500mg
$1081.00 2025-02-15
Aaron
AR0289UR-5g
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
912368-93-5 95%
5g
$3955.00 2024-07-18
Aaron
AR0289UR-10g
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
912368-93-5 95%
10g
$5850.00 2024-07-18
1PlusChem
1P0289MF-250mg
2,6-dimethylpiperidin-3-amine, Mixture of diastereomers
912368-93-5 95%
250mg
$664.00 2024-04-20

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers 関連文献

2,6-dimethylpiperidin-3-amine, Mixture of diastereomersに関する追加情報

Introduction to 2,6-dimethylpiperidin-3-amine, Mixture of Diastereomers (CAS No. 912368-93-5)

2,6-dimethylpiperidin-3-amine, Mixture of Diastereomers (CAS No. 912368-93-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a mixture of diastereomers, which means it consists of different stereoisomers with the same molecular formula but different spatial arrangements of atoms. The unique structural properties of this compound make it an attractive candidate for various chemical and biological studies.

The chemical structure of 2,6-dimethylpiperidin-3-amine features a piperidine ring with methyl groups at the 2 and 6 positions and an amino group at the 3 position. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule. The mixture of diastereomers adds complexity to its behavior in different environments, making it a valuable tool for exploring stereochemical effects in drug design and synthesis.

Recent research has highlighted the potential of 2,6-dimethylpiperidin-3-amine in various therapeutic areas. For instance, studies have shown that this compound can act as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in the treatment of neurological disorders, cardiovascular diseases, and metabolic conditions. The ability to fine-tune the activity of GPCRs through the use of specific diastereomers opens up new avenues for developing more selective and effective drugs.

In addition to its role in receptor modulation, 2,6-dimethylpiperidin-3-amine has been investigated for its potential as a building block in the synthesis of complex molecules. Its reactivity and stability make it suitable for use in multistep synthetic routes, where it can be transformed into a wide range of derivatives with diverse biological activities. This versatility is particularly valuable in the early stages of drug discovery, where rapid screening and optimization are essential.

The pharmacological properties of 2,6-dimethylpiperidin-3-amine have also been explored in preclinical studies. Animal models have demonstrated that this compound exhibits promising anti-inflammatory and analgesic effects, suggesting its potential as a lead compound for developing new treatments for pain and inflammatory conditions. Further research is needed to elucidate the mechanisms underlying these effects and to optimize its therapeutic profile.

Safety and toxicity assessments are crucial for any compound with potential pharmaceutical applications. Preliminary studies on 2,6-dimethylpiperidin-3-amine have indicated that it has a favorable safety profile at therapeutic doses. However, more comprehensive toxicological evaluations are required to ensure its safety for human use. These assessments will include detailed analyses of its metabolic pathways, potential interactions with other drugs, and long-term effects on various organ systems.

The synthesis of 2,6-dimethylpiperidin-3-amine has been optimized using modern synthetic methods to ensure high yields and purity. Various synthetic routes have been developed to access this compound efficiently, including catalytic asymmetric synthesis and chiral resolution techniques. These methods not only improve the scalability of production but also enable the preparation of enantiomerically pure forms if desired.

In conclusion, 2,6-dimethylpiperidin-3-amine, Mixture of Diastereomers (CAS No. 912368-93-5) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an important tool for exploring stereochemical effects and developing new therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and potential uses, positioning it as a valuable asset in the quest for innovative treatments.

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